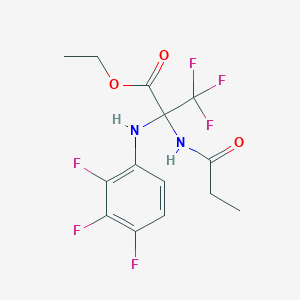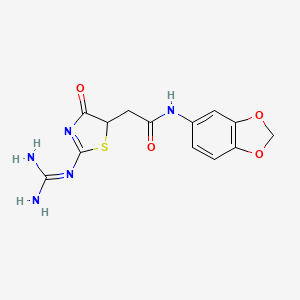![molecular formula C28H36O4 B11476019 (2E)-2-[(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-one](/img/structure/B11476019.png)
(2E)-2-[(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-2-[(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-one is a complex organic molecule with a unique structure that combines a benzodioxole moiety with a cyclopenta[a]phenanthrene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring, the construction of the cyclopenta[a]phenanthrene core, and the final coupling of these two moieties.
Formation of Benzodioxole Ring: This step involves the methoxylation of a suitable precursor, followed by cyclization to form the benzodioxole ring.
Construction of Cyclopenta[a]phenanthrene Core: This step involves the cyclization of a suitable polycyclic precursor under acidic or basic conditions to form the cyclopenta[a]phenanthrene core.
Coupling Reaction: The final step involves the coupling of the benzodioxole ring with the cyclopenta[a]phenanthrene core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
The industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, optimization of reaction conditions, and the development of scalable processes.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-2-[(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: The compound can be reduced to form reduced derivatives, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a suitable catalyst.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives with different functional groups.
Scientific Research Applications
The compound (2E)-2-[(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential biological activities, such as antimicrobial, antiviral, or anticancer properties, which can be explored in biological studies.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of (2E)-2-[(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-one: This compound is unique due to its specific structure and combination of functional groups.
Disilanes: These compounds contain saturated Si–Si bonds and have unique electronic structures and properties.
Aryl Halides: These compounds contain halogen atoms attached to aromatic rings and are commonly used in various chemical reactions.
Uniqueness
The uniqueness of this compound lies in its specific combination of a benzodioxole moiety with a cyclopenta[a]phenanthrene framework, which imparts unique chemical and physical properties that can be exploited in various applications.
Properties
Molecular Formula |
C28H36O4 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(5R,10S,13S,16E)-16-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C28H36O4/c1-27-10-5-4-6-19(27)7-8-20-21(27)9-11-28(2)22(20)15-18(26(28)29)12-17-13-23(30-3)25-24(14-17)31-16-32-25/h12-14,19-22H,4-11,15-16H2,1-3H3/b18-12+/t19-,20?,21?,22?,27+,28+/m1/s1 |
InChI Key |
FBJLPYMCBZFUML-XXXGSOROSA-N |
Isomeric SMILES |
C[C@]12CCCC[C@@H]1CCC3C2CC[C@]4(C3C/C(=C\C5=CC6=C(C(=C5)OC)OCO6)/C4=O)C |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CC(=CC5=CC6=C(C(=C5)OC)OCO6)C4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S,5S)-4-(hydroxymethyl)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B11475946.png)
![5-[(3-methylpyridin-2-yl)amino]-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11475949.png)
![N-[2,4,6-trioxo-1-(prop-2-en-1-yl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B11475961.png)
![3-fluoro-N-{7-[(4-methoxyphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11475970.png)
![6-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11475973.png)
![3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11475975.png)
![6-chloro-N-(4-chlorophenyl)-2-[5-(2-fluorophenyl)furan-2-yl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11475978.png)


![3-[(4-chlorophenyl)sulfonyl]-7-[4-(propan-2-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11476003.png)
![2-Hydroxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B11476004.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2,6-difluorobenzamide](/img/structure/B11476009.png)
![1-(6-chloropyridazin-3-yl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11476013.png)
![1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(6-methyl-2-pyridinyl)-](/img/structure/B11476018.png)
